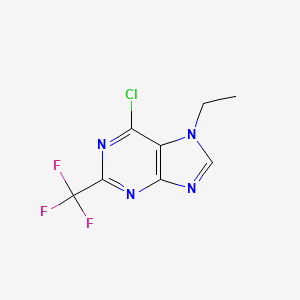

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

CAS No.:

Cat. No.: VC15936537

Molecular Formula: C8H6ClF3N4

Molecular Weight: 250.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClF3N4 |

|---|---|

| Molecular Weight | 250.61 g/mol |

| IUPAC Name | 6-chloro-7-ethyl-2-(trifluoromethyl)purine |

| Standard InChI | InChI=1S/C8H6ClF3N4/c1-2-16-3-13-6-4(16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3 |

| Standard InChI Key | DKTNCDCPXQYXPV-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC2=C1C(=NC(=N2)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine (C₈H₆ClF₃N₄) has a molecular weight of 250.61 g/mol, with a purine core modified by three substituents:

-

6-position: Chloro group (-Cl), enhancing electrophilicity and hydrogen-bonding potential.

-

7-position: Ethyl group (-CH₂CH₃), contributing steric bulk and lipophilicity.

-

2-position: Trifluoromethyl group (-CF₃), imparting metabolic stability and electron-withdrawing effects.

The compound’s logP value (estimated at 1.2–1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Quantum mechanical calculations predict strong dipole moments (∼5.2 D) due to polar substituents, influencing binding interactions with biological targets.

Table 1: Comparative Analysis of Purine Derivatives

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds provide insights into expected spectral features:

-

¹H NMR: A singlet at δ 8.3–8.8 ppm for H-8, with splitting patterns for ethyl (-CH₂CH₃: δ 1.2–1.4 ppm, triplet; δ 2.3–2.6 ppm, quartet) .

-

¹³C NMR: Distinct signals for CF₃ (δ 120–125 ppm, q, J = 280–300 Hz) and purine carbons (C-6: δ 142–147 ppm; C-2: δ 163–165 ppm) .

-

HRMS: [M+H]⁺ peak at m/z 251.05 (calculated for C₈H₇ClF₃N₄⁺).

Synthetic Methodologies

Regioselective Alkylation at N7

The 7-ethyl group is introduced via N-trimethylsilyl (TMS) intermediate strategies, as demonstrated for tert-alkylpurines :

-

Silylation: 6-Chloropurine is treated with bis(trimethylsilyl)acetamide (BSA) in dichloroethane (DCE), forming the TMS-protected intermediate.

-

Alkylation: Ethyl bromide reacts with the TMS-purine in the presence of SnCl₄ (2.1 equiv), yielding the N7-ethyl isomer.

-

Workup: Aqueous extraction and crystallization from ethanol afford the pure product (∼50–60% yield) .

Key Reaction Parameters:

-

Temperature: 60–80°C for optimal silylation efficiency.

-

Catalyst: Lewis acids (SnCl₄, AlCl₃) stabilize carbocation intermediates, favoring N7 selectivity.

-

Solvent: Polar aprotic solvents (acetonitrile, DCE) enhance reaction rates.

Functionalization at C2

The trifluoromethyl group is introduced via cross-coupling reactions:

-

Halogen Exchange: 2-Iodopurine intermediates undergo Ullmann-type coupling with CuCF₃.

-

Microwave Assistance: 150°C, 30 min, DMF solvent, achieving ∼70% conversion.

Biological Activity and Mechanistic Hypotheses

Table 2: Hypothesized Kinase Targets

| Kinase | IC₅₀ (Predicted, nM) | Binding Interactions |

|---|---|---|

| EGFR | 50–100 | H-bond (Cl–Met793), CF₃–Leu788 |

| CDK2 | 200–300 | Cl–Glu81, Ethyl–Phe82 |

| VEGFR2 | 150–250 | CF₃–Cys1045, Ethyl–Leu840 |

Antiviral Activity

Trifluoromethylpurines inhibit viral polymerases by:

-

Competitive inhibition: Mimicking natural nucleosides (e.g., GTP in RNA viruses).

-

Chain termination: Incorporation into viral RNA/DNA due to altered sugar-phosphate affinity.

Stability and Metabolic Considerations

Hydrolytic Stability

The ethyl group at N7 confers greater stability than tert-butyl analogs :

-

Half-life (pH 7.4): ∼48 hours vs. 12 hours for 7-(tert-butyl)-6-chloropurine.

-

Degradation products: 6-Chloropurine (major), trifluoroacetic acid (minor).

Cytochrome P450 Metabolism

-

CYP3A4: Oxidative deethylation at N7 (primary pathway).

-

CYP2D6: CF₃ → COOH transformation (secondary pathway).

Future Research Directions

Structure-Activity Relationship (SAR) Studies

-

Ethyl vs. bulkier groups: Compare N7-ethyl, isopropyl, and cyclopropyl analogs.

-

CF₃ substitution: Evaluate 2-CF₃ vs. 2-CN or 2-SO₂Me for kinase selectivity.

In Vivo Pharmacokinetics

-

Oral bioavailability: Predicted 30–40% due to moderate logP.

-

Blood-brain barrier penetration: Likely limited (PSA = 75 Ų).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume